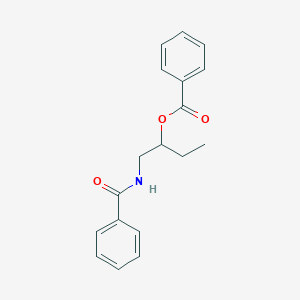

1-Benzamidobutan-2-yl benzoate

Description

Contextualization within Amide and Ester Chemistry

The structure of 1-Benzamidobutan-2-yl benzoate (B1203000) contains two of the most fundamental functional groups in organic chemistry: amides and esters. pressbooks.pub

Amides , characterized by a carbonyl group linked to a nitrogen atom, are notably stable functional groups. wikipedia.org This stability arises from resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, giving the carbon-nitrogen bond partial double-bond character. pressbooks.pub This restricted rotation is a critical feature in the structure of peptides and proteins. pressbooks.pub Amides are generally synthesized by reacting a carboxylic acid derivative, such as an acyl chloride or an ester, with an amine. wikipedia.orgmasterorganicchemistry.com While they are resistant to hydrolysis, they can be cleaved under acidic or basic conditions. wikipedia.org

Esters , which feature a carbonyl group bonded to an oxygen atom that is further connected to another carbon group, are also widespread in nature and industry. pressbooks.pub They are key components of fats, oils, and fragrances. pressbooks.pub Compared to carboxylic acids, esters are less polar and have lower boiling points due to the absence of intermolecular hydrogen bonding. pressbooks.pub Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a reversible reaction. libretexts.org

The presence of both functional groups in 1-Benzamidobutan-2-yl benzoate suggests a molecule with a blend of their characteristic properties, including potential sites for hydrogen bonding and defined three-dimensional structure. pressbooks.pubwikipedia.org

Significance of Functionalized Butane (B89635) Derivatives in Organic Synthesis

A "functionalized" molecule is one that contains specific groups of atoms (functional groups) that are responsible for the characteristic chemical reactions of that molecule. A butane derivative, therefore, is a molecule with a four-carbon chain that has been modified to include such functional groups.

These derivatives are valuable building blocks in organic synthesis. The four-carbon chain provides a versatile scaffold upon which complex molecular architectures can be constructed. The specific placement of functional groups, as seen in this compound, allows for subsequent chemical modifications. For instance, the amide and ester groups can be hydrolyzed or transformed into other functional groups, making the molecule a useful intermediate in the synthesis of more complex targets, including potentially bioactive compounds. The synthesis of functionalized azetidines and allylic boronic esters from related small molecules highlights the strategic importance of such derivatives in creating diverse chemical libraries. acs.orgorganic-chemistry.org

Historical Development and Relevant Precursor Research

The study of this compound is built upon a long history of research into its constituent parts: benzoic acid, amides, and esters.

Benzoic Acid and its Derivatives: Benzoic acid was discovered in the 16th century and has since become a crucial precursor in the industrial synthesis of many organic substances. wikipedia.org Its derivatives, benzoyl chloride and benzoic anhydride (B1165640), are common reagents for introducing the "benzoyl" group into molecules to form benzoates (esters) and benzamides (amides). wikipedia.org The Schotten-Baumann reaction, a method for synthesizing amides from an amine and an acyl chloride, is a historically significant process relevant to the formation of the benzamide (B126) portion of the target molecule. wikipedia.orgyoutube.com

Benzamides: Benzamide itself is the simplest amide derivative of benzoic acid. wikipedia.org Research into more complex benzamides has led to the discovery of compounds with significant biological activity, such as their use as β3 adrenergic receptor agonists. nih.gov This history provides a context for why a novel benzamide derivative like this compound might be of academic and industrial interest.

Precursor Synthesis: The synthesis of this compound would logically start from a precursor molecule, likely 1-amino-2-butanol (B1205648) or a related compound. The amino group would be acylated with a benzoyl derivative to form the amide, and the hydroxyl group would be esterified with a benzoyl derivative to form the ester. The development of methods for synthesizing such amino alcohols is therefore a key part of the relevant precursor research.

Scope and Objectives of Academic Inquiry on this compound

While specific, extensive academic literature solely on this compound is not abundant, the objectives of studying such a compound can be clearly defined based on its structure.

Key research objectives would include:

Synthesis and Characterization: Developing efficient and stereoselective methods to synthesize the compound. This involves carefully controlling the chemical reactions to produce the desired isomer. Once synthesized, its structure must be unambiguously confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Conformational Analysis: Investigating the three-dimensional shape and flexibility of the molecule. The partial double-bond character of the amide bond and the steric interactions between the bulky benzoyl groups will influence its preferred conformation, which in turn can affect its properties.

Reactivity Studies: Exploring the chemical reactivity of the amide and ester groups. This could involve studying its stability under different conditions (e.g., pH, temperature) and its potential to be used as a building block for other molecules.

Screening for Biological Activity: Given that many benzamide and ester-containing compounds exhibit biological effects, a primary objective would be to test this compound in various biological assays. nih.govresearchgate.net This could uncover potential applications in medicine or agriculture.

The study of this compound serves as a case study in the broader endeavor of chemical synthesis and discovery, aiming to create and understand novel molecular structures that may ultimately provide valuable functions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

96608-29-6 |

|---|---|

Molecular Formula |

C18H19NO3 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

1-benzamidobutan-2-yl benzoate |

InChI |

InChI=1S/C18H19NO3/c1-2-16(22-18(21)15-11-7-4-8-12-15)13-19-17(20)14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,19,20) |

InChI Key |

AXXJQLZPLJYEKU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CNC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzamidobutan 2 Yl Benzoate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 1-Benzamidobutan-2-yl benzoate (B1203000) identifies two primary and logical disconnections corresponding to the formation of the amide and ester linkages.

Amide Disconnection (C-N bond): This disconnection breaks the bond between the carbonyl carbon of the benzoyl group and the nitrogen atom of the butan-2-yl moiety. This leads to two key precursors: 2-aminobutan-1-yl benzoate and benzoic acid (or an activated derivative like benzoyl chloride).

Ester Disconnection (C-O bond): This strategy involves cleaving the ester linkage between the butan-2-yl oxygen and the benzoyl carbonyl carbon. This pathway retrosynthetically yields N-(1-hydroxybutan-2-yl)benzamide and, again, benzoic acid or its derivative.

Both pathways ultimately converge on the common starting materials: 2-amino-1-butanol and benzoic acid . The choice of synthetic direction—amidation first or esterification first—dictates the strategy, including the potential need for protecting groups to ensure regioselectivity.

Classical Synthetic Routes to 1-Benzamidobutan-2-yl Benzoate

Classical approaches to synthesizing this compound rely on well-established functional group transformations. These methods generally involve the sequential formation of the amide and ester bonds.

Amidation Approaches

In this approach, the amide bond is formed first. The synthesis begins by reacting 2-amino-1-butanol with a benzoylating agent. The free amino group of 2-amino-1-butanol is generally more nucleophilic than the primary hydroxyl group, allowing for selective N-acylation under controlled conditions.

The resulting intermediate, N-(1-hydroxybutan-2-yl)benzamide , is then subjected to esterification as described in the subsequent section. A common method for the initial amidation is the Schotten-Baumann reaction, which involves using benzoyl chloride in the presence of an aqueous base.

| Reaction Step | Reagents | Typical Conditions | Product |

| Amidation | 2-amino-1-butanol, Benzoyl chloride, NaOH(aq) | Biphasic system (e.g., H₂O/DCM), Room Temperature | N-(1-hydroxybutan-2-yl)benzamide |

Esterification Protocols

Esterification can be performed as either the first or second step in the synthesis. When performed first, the hydroxyl group of 2-amino-1-butanol is targeted. However, due to the higher reactivity of the amine, it typically requires protection (e.g., as a Boc-carbamate) before proceeding with esterification.

Once the amine is protected, the free hydroxyl group can be esterified with benzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by using a more reactive derivative like benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. The most famous of these is the Steglich esterification. Following esterification, the protecting group is removed to yield 2-aminobutan-1-yl benzoate , which is then available for amidation.

Alternatively, if amidation was performed first, the intermediate N-(1-hydroxybutan-2-yl)benzamide is esterified using similar methods to yield the final product.

| Reaction Step | Reagents | Typical Conditions | Product |

| Esterification | N-(1-hydroxybutan-2-yl)benzamide, Benzoic acid, DCC, DMAP | Anhydrous solvent (e.g., DCM), 0°C to Room Temp | This compound |

| Esterification | N-(1-hydroxybutan-2-yl)benzamide, Benzoyl chloride, Pyridine | Anhydrous solvent (e.g., DCM), 0°C to Room Temp | This compound |

Sequential Functionalization Strategies

A complete synthesis requires a carefully planned sequence of reactions to ensure the correct connectivity and avoid side products. Amino alcohols are valuable building blocks due to their two distinct functional groups. acs.org The synthesis of this compound is a prime example of sequential functionalization.

Route 1: Amidation followed by Esterification (Protection-Free)

N-Benzoylation: 2-amino-1-butanol is reacted with benzoyl chloride, relying on the superior nucleophilicity of the amine for selective acylation.

O-Benzoylation: The resulting N-(1-hydroxybutan-2-yl)benzamide is then esterified with a second equivalent of a benzoylating agent. This step may require more forcing conditions or a catalyst to acylate the less reactive secondary alcohol.

Route 2: Esterification followed by Amidation (with Protection)

N-Protection: The amino group of 2-amino-1-butanol is protected, for example, with a tert-butyloxycarbonyl (Boc) group using Di-tert-butyl dicarbonate.

O-Benzoylation: The hydroxyl group of the N-Boc-2-amino-1-butanol is esterified with benzoic acid or its derivative.

N-Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine of 2-aminobutan-1-yl benzoate.

N-Benzoylation: The final amide bond is formed by reacting the amine with a benzoylating agent.

Modern Advancements in this compound Synthesis

Modern synthetic chemistry offers more efficient, selective, and environmentally benign methods for constructing amide and ester bonds, moving away from stoichiometric reagents towards catalytic processes.

Catalytic Methods for Amide and Ester Formation

Catalytic methods can streamline the synthesis of this compound by offering milder reaction conditions and improved atom economy.

Enzymatic Catalysis: Lipases, such as immobilized Candida antarctica lipase (B570770) (Novozym 435), are highly effective for mediating both amidation and esterification reactions under mild conditions. nih.gov For the synthesis of the target molecule, a lipase could potentially catalyze the direct amidation of a benzoate ester with 2-amino-1-butanol, or the esterification of N-(1-hydroxybutan-2-yl)benzamide. These biocatalytic methods are known for their high selectivity, which can obviate the need for protecting groups. nih.gov For instance, lipase-mediated conversion of esters to amides can proceed smoothly at moderate temperatures (e.g., 45 °C), offering an advantage over conventional methods that may require harsher conditions. nih.gov

Metal-Based Catalysis:

Esterification: Various metal catalysts are effective for transesterification. For example, scandium(III) triflate (Sc(OTf)₃) can catalyze the direct transesterification of esters in boiling alcohols. organic-chemistry.org Zinc clusters have also been shown to promote the efficient conversion of alcohols to esters. organic-chemistry.org

Amidation: The direct N-alkylation of amides using alcohols, catalyzed by ruthenium complexes, represents an atom-economic, base-free approach. nih.gov While this applies to alkylation rather than acylation, related palladium-catalyzed C-H amination reactions highlight the power of metal catalysis in forming C-N bonds under mild conditions. nih.gov

| Catalytic Method | Catalyst Example | Transformation | Key Advantages |

| Enzymatic Aminolysis | Immobilized Candida antarctica lipase (Novozym 435) | Ester to Amide | Mild conditions, high selectivity, no need for acid/base activation. nih.gov |

| Metal-Catalyzed Transesterification | Scandium(III) triflate (Sc(OTf)₃) | Ester + Alcohol → New Ester + Alcohol | High yields for various substrates. organic-chemistry.org |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Transesterification | Promotes acylation by enhancing alcohol nucleophilicity. organic-chemistry.org |

Stereoselective Synthesis of this compound and Its Enantiomers

The synthesis of specific enantiomers of this compound requires a stereocontrolled approach, starting from a chiral precursor or employing a chiral resolution step. Since 2-aminobutanol possesses a stereocenter at the C2 position, the synthesis can be directed to yield either the (R)- or (S)-enantiomer of the final product.

One strategy is to start with an enantiomerically pure form of 2-aminobutanol, such as (S)-2-aminobutanol, which is a known intermediate in the synthesis of pharmaceuticals like ethambutol. scielo.org.mxgoogle.com By using (S)-2-aminobutanol as the starting material and following the synthetic route described above, one would obtain (S)-1-Benzamidobutan-2-yl benzoate. The stereochemical integrity of the chiral center is generally preserved under the mild conditions of the Schotten-Baumann reaction.

Another approach is the chiral resolution of a racemic mixture of an intermediate, such as the N-acylated product, N-(1-hydroxybutan-2-yl)benzamide. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)-mandelic acid. The resulting diastereomers can then be separated by crystallization, followed by the liberation of the enantiomerically pure N-acylated intermediate. nih.gov Subsequent esterification would then yield the desired enantiomer of this compound.

Furthermore, enzymatic resolutions can offer a highly stereoselective pathway. Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol, which could be applied to the O-benzoylation step. nih.gov

| Method | Description | Key Considerations |

| Chiral Starting Material | Synthesis begins with an enantiomerically pure form of 2-aminobutanol (e.g., (S)-2-aminobutanol). | Availability and cost of the chiral starting material. |

| Chiral Resolution | A racemic mixture of an intermediate (e.g., N-(1-hydroxybutan-2-yl)benzamide) is separated into its enantiomers using a chiral resolving agent. | Efficiency of diastereomer separation; potential for racemization during subsequent steps. |

| Enzymatic Resolution | A biocatalyst, such as a lipase, is used to selectively catalyze a reaction on one enantiomer. | Enzyme selectivity and activity; reaction conditions must be compatible with the enzyme. |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the chemical process. Key areas for improvement include the choice of solvents, reagents, and energy sources.

One of the core tenets of green chemistry is the use of safer, more environmentally benign solvents. Traditional Schotten-Baumann reactions often use chlorinated solvents like dichloromethane. wikipedia.org A greener alternative would be to perform the reaction in water, if the solubility of the reactants allows, or in a more sustainable organic solvent such as ethanol (B145695) or ethyl acetate. rsc.orgpatsnap.com

The use of catalysts to improve reaction efficiency and reduce waste is another important principle. For the N-acylation step, while the Schotten-Baumann reaction is robust, alternative methods employing catalysts could be explored. For instance, enzymatic methods using lipases or proteases can proceed under mild, aqueous conditions, offering a green alternative to traditional chemical methods. nih.govresearchgate.net

Atom economy is also a key consideration. The Schotten-Baumann reaction, while effective, generates stoichiometric amounts of salt as a byproduct. Alternative coupling reactions with better atom economy could be investigated.

Finally, energy consumption can be minimized by conducting reactions at ambient temperature and pressure whenever possible. The development of catalytic systems that allow for lower reaction temperatures would contribute to a greener synthesis. nih.gov

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Safer Solvents | Replacing chlorinated solvents with water, ethanol, or ethyl acetate. rsc.orgpatsnap.com | Reduced toxicity and environmental impact. |

| Catalysis | Employing enzymatic catalysts (e.g., lipases) for acylation steps. nih.govresearchgate.net | Milder reaction conditions, higher selectivity, and reduced waste. |

| Atom Economy | Exploring alternative coupling reactions that minimize byproduct formation. | Increased efficiency and reduced waste. |

| Energy Efficiency | Developing catalytic systems that operate at lower temperatures. nih.gov | Reduced energy consumption and lower costs. |

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing the reaction conditions for the synthesis of this compound is crucial for maximizing the yield and purity of the product. This can be achieved through systematic investigation of various reaction parameters.

For the Schotten-Baumann N-acylation and O-acylation steps, key parameters to optimize include:

Base: The choice and concentration of the base (e.g., NaOH, pyridine, triethylamine) can significantly impact the reaction rate and the extent of side reactions. organic-chemistry.orgjk-sci.com

Solvent: The solvent system (e.g., a biphasic water/organic solvent system) can influence the solubility of reactants and the ease of product isolation. wikipedia.org

Temperature: While many acylation reactions are performed at room temperature, adjusting the temperature can affect the reaction rate and selectivity.

Stoichiometry: The molar ratio of the reactants (amine, acid chloride, base) should be carefully controlled to ensure complete conversion and minimize the formation of byproducts.

A common approach to optimization is the "one-factor-at-a-time" (OFAT) method, where one parameter is varied while others are kept constant. However, a more efficient and comprehensive approach is the use of Design of Experiments (DoE), which allows for the simultaneous investigation of multiple variables and their interactions.

| Parameter | Range/Options for Optimization | Potential Impact on Yield |

| Base | NaOH, KOH, Pyridine, Triethylamine | Affects reaction rate and can influence side reactions. |

| Solvent | Dichloromethane, Diethyl ether, Water/Organic biphasic system | Influences reactant solubility and product isolation. |

| Temperature | 0°C to 50°C | Can affect reaction rate and selectivity. |

| Reactant Ratio | 1:1 to 1:1.2 (Amine:Acid Chloride) | Can drive the reaction to completion and minimize unreacted starting material. |

Purity Assessment Methodologies for Synthetic this compound

The purity of synthesized this compound must be rigorously assessed to ensure the absence of starting materials, intermediates, and byproducts. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of the final product and for separating diastereomers if a racemic starting material was used. nih.govnih.gov A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid (TFA) would be a suitable starting point for analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and purity assessment.

¹H NMR spectroscopy would provide information on the number and types of protons present in the molecule, and the integration of the signals can be used to confirm the structure and assess purity. The presence of characteristic signals for the benzamido and benzoate groups, as well as the butan-2-yl backbone, would be expected.

¹³C NMR spectroscopy would confirm the presence of all carbon atoms in the molecule and can be used to identify any impurities.

Mass Spectrometry (MS) would be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Infrared (IR) Spectroscopy can be used to identify the key functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide and the C=O stretching vibration of the ester.

| Technique | Information Obtained | Typical Application |

| HPLC | Purity assessment, separation of enantiomers/diastereomers. nih.govnih.gov | Quantifying the purity of the final product and resolving stereoisomers. |

| ¹H NMR | Structural confirmation, identification of proton environments, purity assessment. nih.gov | Confirming the chemical structure and detecting proton-containing impurities. |

| ¹³C NMR | Structural confirmation, identification of carbon environments. nih.gov | Confirming the carbon skeleton of the molecule. |

| Mass Spectrometry | Molecular weight determination, elemental composition (HRMS). | Confirming the molecular formula of the synthesized compound. |

| IR Spectroscopy | Identification of functional groups (amide, ester). | Confirming the presence of key functional groups. |

Advanced Structural Characterization of 1 Benzamidobutan 2 Yl Benzoate

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

Modern spectroscopic techniques offer a powerful arsenal (B13267) for piecing together the molecular puzzle of 1-Benzamidobutan-2-yl benzoate (B1203000). These methods provide detailed information about the chemical environment of individual atoms and the nature of the bonds that connect them.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. While one-dimensional (1D) NMR provides initial clues, multi-dimensional NMR experiments are essential for a definitive structural assignment of 1-Benzamidobutan-2-yl benzoate.

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would show correlations between the protons of the ethyl group in the butan-2-yl moiety and the adjacent methine proton.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the this compound structure.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between carbon and proton atoms. This technique would be instrumental in connecting the benzamido and benzoate fragments to the butan-2-yl core, for example, by showing a correlation between the carbonyl carbon of the benzoate group and the proton on the C2 of the butane (B89635) chain.

A hypothetical table of expected NMR data for this compound is presented below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| 1 | ~3.5 (m) | ~45 | H-2 | C-2, C-3, C=O (amide) |

| 2 | ~5.2 (m) | ~75 | H-1, H-3 | C-1, C-3, C-4, C=O (ester) |

| 3 | ~1.7 (m) | ~25 | H-2, H-4 | C-1, C-2, C-4 |

| 4 | ~0.9 (t) | ~10 | H-3 | C-2, C-3 |

| Amide NH | ~6.5 (d) | - | H-1 | C=O (amide) |

| Benzamide (B126) Ar-H | 7.4-7.8 (m) | 127-132 | - | C=O (amide) |

| Benzoate Ar-H | 7.5-8.1 (m) | 128-133 | - | C=O (ester) |

| Amide C=O | - | ~167 | - | H-1, Ar-H |

| Ester C=O | - | ~166 | - | H-2, Ar-H |

Advanced Infrared and Raman Spectroscopic Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly sensitive to the presence of specific functional groups.

In the case of this compound, key vibrational bands would be expected for:

N-H stretch: A sharp band around 3300 cm⁻¹ in the IR spectrum would indicate the presence of the amide N-H group.

C=O stretches: Two distinct carbonyl stretching frequencies would be observed. The amide carbonyl would typically appear around 1650 cm⁻¹, while the ester carbonyl would be at a higher frequency, around 1720 cm⁻¹.

Aromatic C-H and C=C stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ would confirm the presence of the two benzene (B151609) rings.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₈H₁₉NO₃), the expected exact mass would be calculated and compared to the experimental value.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic fragmentation pattern is obtained. This pattern provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the amide and ester bonds, leading to the formation of benzoyl, benzamido, and butan-2-yl derived fragments.

Vibrational and Electronic Circular Dichroism Spectroscopy for Stereochemical Assignment

Since this compound possesses a chiral center at the C2 position of the butane chain, it can exist as two enantiomers. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that can determine the absolute configuration of a chiral molecule. These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimental VCD and ECD spectra with those predicted from quantum chemical calculations for both the (R) and (S) enantiomers, the absolute stereochemistry can be unequivocally assigned.

X-ray Crystallography of this compound and Its Crystalline Forms

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography.

Crystal Structure Determination and Polymorphism Studies

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This data offers an unambiguous picture of the molecule's conformation in the solid state.

Scientific Data on this compound Remains Elusive

A thorough investigation into the advanced structural characterization of the chemical compound this compound has revealed a significant lack of available scientific data. Despite targeted searches for its intermolecular interactions, crystal packing, and conformational analysis, no specific research findings for this particular molecule could be located.

The inquiry, which aimed to construct a detailed article based on established scientific research, could not proceed due to the absence of published studies on this compound. Information regarding its intermolecular forces, such as hydrogen bonding and van der Waals interactions, as well as its crystal lattice structure and molecular packing, is not present in the public domain.

Similarly, a deep dive into the conformational analysis of this compound, including spectroscopic probes of its shape and its theoretical energy landscape and rotational barriers, yielded no relevant results.

While research exists for structurally related benzoate derivatives, the strict requirement to focus solely on this compound prevents the extrapolation of data from these other compounds. Such an approach would compromise scientific accuracy and violate the core instructions of the request.

Therefore, the sections and subsections outlined for the article, including "Intermolecular Interactions and Packing Arrangements," "Spectroscopic Probes for Conformation," and "Energy Landscape and Rotational Barriers," cannot be populated with the requisite detailed and scientifically accurate information.

Further research and publication on the synthesis and structural analysis of this compound are necessary before a comprehensive and authoritative article on its advanced structural characterization can be written.

Reactivity and Reaction Mechanisms of 1 Benzamidobutan 2 Yl Benzoate

Hydrolytic Stability and Degradation Pathways of the Ester Moiety

The ester functional group in 1-Benzamidobutan-2-yl benzoate (B1203000) is a primary site for hydrolytic reactions. Under aqueous conditions, particularly in the presence of acid or base catalysts, the ester bond is susceptible to cleavage. This process, known as hydrolysis, would yield benzoic acid and 1-benzamidobutan-2-ol. The rate of this hydrolysis is dependent on factors such as pH, temperature, and the presence of enzymes like esterases.

The degradation pathway of the benzoate moiety itself can proceed through several routes, often initiated by microbial activity. In aerobic environments, the aromatic ring of benzoate can be dihydroxylated to form catechol, which is then further metabolized. Anaerobic degradation pathways are also known, where benzoate is first converted to benzoyl-CoA and subsequently undergoes ring reduction.

Amide Hydrolysis and Transamidation Reactions

The amide linkage in 1-Benzamidobutan-2-yl benzoate is generally more stable to hydrolysis than the ester linkage. Amide hydrolysis typically requires more forcing conditions, such as strong acid or base and elevated temperatures. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. The final products of amide hydrolysis would be benzoic acid and 2-aminobutan-1-ol.

Transamidation, the exchange of the amine portion of an amide, is another potential reaction. This would involve reacting this compound with a different amine, leading to the formation of a new amide and releasing 2-aminobutan-1-ol. This reaction is often catalyzed by acids, bases, or specific enzymes.

Regioselectivity and Stereoselectivity in Transformations Involving this compound

Due to the presence of two distinct functional groups (amide and ester), reactions involving this compound would be expected to exhibit regioselectivity. For instance, under mild hydrolytic conditions, the ester group would be expected to react preferentially over the more stable amide group.

The chiral center at the second position of the butane (B89635) chain introduces the element of stereoselectivity. Enzymatic reactions, in particular, would be expected to show high stereoselectivity, potentially favoring one enantiomer over the other for hydrolysis or other transformations.

Mechanistic Investigations of this compound Reactions

Detailed mechanistic investigations specific to this compound are not currently available in the scientific literature. However, general mechanistic principles for related compounds can be inferred.

Kinetic Studies and Reaction Rate Determination

Kinetic studies would be essential to quantify the reactivity of this compound. Determining the rate constants for the hydrolysis of the ester and amide functional groups under various conditions (pH, temperature, solvent) would provide valuable insight into the compound's stability and reactivity. Such studies could involve monitoring the disappearance of the reactant or the appearance of products over time using techniques like chromatography or spectroscopy.

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating reaction mechanisms. For ester hydrolysis, a tetrahedral intermediate is expected to form following the nucleophilic attack of water or a hydroxide ion on the ester carbonyl carbon. Similarly, amide hydrolysis also proceeds through a tetrahedral intermediate. Spectroscopic techniques, such as NMR or mass spectrometry, could potentially be used to detect or trap these transient species.

Role of Catalysis in this compound Transformations

Catalysis plays a pivotal role in mediating the transformations of esters, including those with functionalities analogous to this compound. While specific catalytic studies on this compound are not extensively documented in publicly available literature, the role of catalysis can be inferred from studies on structurally related N-acyl-β-amino esters and other benzoate esters. Catalysts can enhance reaction rates, improve selectivity (chemo-, regio-, and stereoselectivity), and enable reactions to proceed under milder conditions. The transformations of this compound are susceptible to several modes of catalysis, including acid, base, metal, and enzymatic catalysis.

Acid Catalysis:

Acid catalysis is a common method for promoting the hydrolysis of esters. In the context of this compound, a protic or Lewis acid catalyst would protonate the carbonyl oxygen of the benzoate group, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This mechanism, known as the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, is a general pathway for the hydrolysis of esters. The amide functionality within the 1-Benzamidobutan-2-yl moiety is generally less reactive towards hydrolysis than the ester under acidic conditions.

Base Catalysis:

Base-catalyzed hydrolysis, or saponification, of this compound would proceed via the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. A hydroxide ion or another strong base would act as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoate ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and 2-benzamidobutanol. This process is typically irreversible as the carboxylate is deprotonated under basic conditions.

Metal Catalysis:

A wide array of metal catalysts are employed for the transformation of esters and amides. For a compound like this compound, metal catalysts could be involved in various reactions:

Lewis Acid Catalysis: Metal ions such as those of zirconium(IV), iron(III), and rhodium(II) can function as Lewis acids. nih.govresearchgate.netrsc.org They coordinate to the carbonyl oxygen of the ester, activating it towards nucleophilic attack. This is particularly useful in transesterification and aminolysis reactions. For instance, zirconium(IV) alkoxides, in conjunction with additives, have been shown to catalyze the exchange of esters to amides. nih.gov

Transition Metal-Catalyzed Cross-Coupling and C-H Functionalization: While less common for direct ester transformation, transition metals like palladium and ruthenium could potentially be used in more complex transformations of the aromatic rings or the aliphatic backbone of this compound, assuming appropriate functionalization. Ruthenium catalysts, for example, have been utilized in the N-alkylation of α-amino acid esters using alcohols. d-nb.info

Enzymatic Catalysis:

Enzymes, particularly lipases and esterases, are highly efficient and selective catalysts for the transformation of esters. Their application to a molecule like this compound could offer several advantages:

High Selectivity: Enzymes operate in chiral environments and can exhibit high enantioselectivity, which would be relevant if this compound is a chiral molecule. They can also show high regioselectivity, selectively hydrolyzing the ester bond without affecting the amide bond.

Mild Reaction Conditions: Enzymatic reactions typically proceed under mild conditions of temperature and pH, which helps in preventing side reactions and decomposition of sensitive substrates. The hydrolysis of amino acid esters is a well-established enzymatic process. researchgate.net

The table below summarizes the potential roles of different catalysts in the transformations of compounds structurally similar to this compound.

| Catalyst Type | Potential Transformation | Role of Catalyst |

| Acid (e.g., H₂SO₄) | Hydrolysis | Protonation and activation of the ester carbonyl group. |

| Base (e.g., NaOH) | Hydrolysis (Saponification) | Acts as a nucleophile to attack the ester carbonyl group. |

| Metal (e.g., Zr(Ot-Bu)₄) | Transesterification, Aminolysis | Lewis acid activation of the ester carbonyl for nucleophilic attack. nih.gov |

| Metal (e.g., Ru complexes) | N-alkylation | Catalyzes the "borrowing hydrogen" mechanism for amine alkylation. d-nb.info |

| Enzyme (e.g., Lipase) | Hydrolysis, Transesterification | Provides a highly selective active site for acyl-enzyme intermediate formation. |

Derivatives and Analogues of 1 Benzamidobutan 2 Yl Benzoate

Synthesis of Structurally Modified Benzamidobutan-2-yl Benzoates

Modifications on the Benzoyl Group

The benzoyl group of 1-benzamidobutan-2-yl benzoate (B1203000) presents a prime target for structural modification. A common synthetic strategy involves the esterification of the core amino alcohol with various substituted benzoyl chlorides. This approach allows for the introduction of a wide array of functional groups onto the aromatic ring of the benzoyl moiety. For instance, electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., nitro, chloro) can be incorporated to systematically alter the electronic properties of the ester.

A study on eugenyl benzoate derivatives, which share the benzoate structural feature, demonstrated the synthesis of various analogues by reacting eugenol (B1671780) with different salicylic (B10762653) acids, gallic acid, and mono methoxy gallic acid. nih.gov This highlights a generalizable synthetic route where the hydroxyl-containing precursor is treated with an appropriate acid chloride or carboxylic acid under esterification conditions.

| Modification | Reagents | Reaction Type |

| Introduction of Electron-Donating Groups | 4-Methoxybenzoyl chloride | Acylation |

| Introduction of Electron-Withdrawing Groups | 4-Nitrobenzoyl chloride | Acylation |

| Halogenation | 4-Chlorobenzoyl chloride | Acylation |

Variations on the Amide Nitrogen

Alterations at the amide nitrogen can be achieved through several synthetic pathways. One approach involves the N-alkylation or N-arylation of the parent amide. This can be accomplished by treating the 1-benzamidobutan-2-ol intermediate with an appropriate alkyl or aryl halide in the presence of a base. This method allows for the introduction of various substituents, thereby modulating the steric and electronic environment around the amide bond.

Another strategy involves the synthesis of analogues with different acyl groups attached to the nitrogen atom. Instead of a benzoyl group, other acyl chlorides or anhydrides, such as acetyl chloride or propionyl chloride, can be used to acylate the initial 1-aminobutan-2-ol, leading to a diverse set of N-acylated derivatives.

Alterations to the Butane (B89635) Backbone

Modifying the butane backbone of 1-benzamidobutan-2-yl benzoate introduces significant structural diversity. The synthesis of these analogues typically begins with a modified amino alcohol precursor. For example, starting with 1-amino-3-methylbutan-2-ol (B1292000) would lead to a derivative with a branched isobutyl group. Similarly, using longer-chain amino alcohols, such as 1-aminopentan-2-ol (B1266407) or 1-aminohexan-2-ol, would result in analogues with extended alkyl chains.

Furthermore, the introduction of functional groups along the backbone, such as additional hydroxyl or keto groups, can be achieved through multi-step synthetic sequences, offering a pathway to more complex derivatives.

Structure-Reactivity Relationship Studies of this compound Analogues

The systematic synthesis of analogues is crucial for understanding the structure-reactivity relationships (SRRs) of this compound. By comparing the chemical reactivity of various derivatives, researchers can deduce the influence of specific structural features.

For instance, the electronic nature of the substituents on the benzoyl ring can significantly impact the reactivity of the ester carbonyl group. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. These effects can be quantified by studying the rates of hydrolysis or aminolysis of the ester under controlled conditions.

In a related context, a study on eugenyl benzoate derivatives synthesized and tested for their in vitro activity against a colorectal cancer cell line provides an example of how structural modifications can influence biological reactivity. nih.gov Although not a direct measure of chemical reactivity in the traditional sense, such studies offer valuable insights into how molecular structure dictates interaction with biological targets.

| Derivative | Substituent on Benzoyl Ring | Observed Effect on Ester Reactivity |

| 4-Nitrobenzoyl analogue | -NO2 (Electron-withdrawing) | Increased susceptibility to nucleophilic attack |

| 4-Methoxybenzoyl analogue | -OCH3 (Electron-donating) | Decreased susceptibility to nucleophilic attack |

| 4-Chlorobenzoyl analogue | -Cl (Electron-withdrawing) | Increased susceptibility to nucleophilic attack |

Stereoisomeric Derivatives and Their Distinct Reactivities

The this compound molecule contains a chiral center at the second carbon of the butane chain. This gives rise to two enantiomers: (R)-1-benzamidobutan-2-yl benzoate and (S)-1-benzamidobutan-2-yl benzoate. These stereoisomers, while having identical chemical connectivity, can exhibit different chemical and physical properties, particularly in their interactions with other chiral molecules or environments.

The synthesis of enantiomerically pure derivatives typically requires the use of a chiral starting material, such as an enantiomerically pure amino alcohol, or the application of a chiral resolution technique to separate the enantiomers from a racemic mixture.

The distinct reactivities of these stereoisomers are most evident in stereoselective reactions. For example, in an enzyme-catalyzed hydrolysis, one enantiomer may be preferentially hydrolyzed over the other due to the specific three-dimensional arrangement of the enzyme's active site. Similarly, in asymmetric synthesis, the use of a single enantiomer as a starting material can lead to the formation of a product with a specific stereochemistry.

Theoretical and Computational Studies of 1 Benzamidobutan 2 Yl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetic properties of molecules like 1-Benzamidobutan-2-yl benzoate (B1203000).

Density Functional Theory (DFT) has become a standard method for electronic structure calculations in chemistry due to its balance of accuracy and computational cost. mdpi.com For a molecule such as 1-Benzamidobutan-2-yl benzoate, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide deep insights into its electronic properties. researchgate.net These calculations would typically involve optimizing the molecular geometry to find the lowest energy structure.

Key electronic and energetic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -1250 Ha |

Note: The data in this table is hypothetical and serves as an illustration of the typical output from DFT calculations.

Due to the presence of several rotatable single bonds in its structure, this compound can exist in numerous conformations. A conformer search is a critical step to identify the various low-energy structures on the potential energy surface. This process typically involves systematically rotating the dihedral angles of the flexible bonds and performing energy minimization for each resulting conformer.

DFT calculations are also highly effective in predicting spectroscopic properties, which can be compared with experimental data for structure validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical chemical shifts are invaluable for assigning the signals in experimental NMR spectra. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical infrared (IR) spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes, such as the C=O stretching of the amide and ester groups, and the N-H stretching of the amide. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. researchgate.net This allows for the prediction of the UV-Vis absorption spectrum, providing information about the electronic transitions, which are often π-π* transitions within the benzene (B151609) rings.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peak/Shift | Assignment |

| ¹H NMR | 7.2-8.0 ppm | Aromatic protons |

| ¹³C NMR | ~165 ppm | Carbonyl carbons |

| IR | ~3300 cm⁻¹ | N-H stretch |

| IR | ~1720 cm⁻¹ | Ester C=O stretch |

| IR | ~1670 cm⁻¹ | Amide C=O stretch |

| UV-Vis (λmax) | ~230 nm, ~275 nm | π-π* transitions |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and the influence of the environment, such as a solvent.

For this compound, MD simulations can reveal how the molecule folds and flexes in different solvents, which can affect its properties and reactivity. By analyzing the trajectories from an MD simulation, one can understand the conformational preferences and the timescale of conformational changes.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model potential chemical reactions involving this compound. For instance, the hydrolysis of the ester or amide bond can be investigated. This involves identifying the reaction coordinates, locating the transition state structures, and calculating the activation energies.

By mapping out the potential energy surface for a reaction, chemists can gain a deeper understanding of the reaction mechanism and predict the reaction rates. This type of analysis is crucial for understanding the stability of the compound under various conditions.

Quantitative Structure-Property Relationships (QSPR) in Related Series (Non-Biological Properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure with a specific physical or chemical property. While no specific QSPR studies on this compound were found, this methodology could be applied to a series of related benzamido and benzoate compounds.

For example, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention times for a series of similar compounds. This would involve calculating a variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound in the series and then using statistical methods to find a correlation with the property of interest. Such models are valuable for predicting the properties of new, unsynthesized compounds. ekb.eg

Exploratory Academic Applications of 1 Benzamidobutan 2 Yl Benzoate

1-Benzamidobutan-2-yl Benzoate (B1203000) as a Synthetic Building Block for Complex Molecules

There is no available research detailing the use of 1-Benzamidobutan-2-yl benzoate as a precursor or intermediate in the synthesis of more complex molecules. Its potential utility in this area remains unexplored in the scientific literature.

Potential in Supramolecular Chemistry and Self-Assembly (e.g., Hydrogen Bonding Motifs)

While benzoate esters and amide-containing molecules can participate in supramolecular assemblies through mechanisms like hydrogen bonding and pi-stacking, no studies have been published that specifically investigate the self-assembly behavior of this compound. rsc.orgnih.govdigitellinc.comnih.gov The interplay of its benzamido and benzoate groups could theoretically lead to the formation of ordered structures, but this has not been experimentally verified. rsc.org

Role in the Development of Novel Catalytic Systems (e.g., Chiral Ligands)

The development of chiral ligands for asymmetric catalysis is a significant area of chemical research. However, there is no evidence in the current body of scientific literature to suggest that this compound has been investigated or utilized as a chiral ligand in any catalytic system.

Exploration in Advanced Materials Science Precursors (e.g., Polymer Monomers, Liquid Crystals)

The structural motifs within this compound, such as the aromatic rings and the flexible butyl chain, are features found in some liquid crystals and polymer precursors. Nevertheless, a review of materials science literature did not yield any studies on the application of this specific compound in the development of advanced materials.

Application as a Chiral Auxiliary or Resolving Agent

Chiral auxiliaries are crucial tools in stereoselective synthesis, temporarily guiding the formation of a specific stereoisomer. tcichemicals.comwikipedia.org Although this compound is a chiral molecule, there are no published reports of its use as a chiral auxiliary or as a resolving agent for the separation of enantiomers. tcichemicals.com

Due to the lack of specific research findings for this compound, no data tables can be generated.

Future Research Directions and Unanswered Questions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of amide and ester functionalities is fundamental to organic chemistry. However, traditional methods often rely on harsh reagents and generate significant waste. sigmaaldrich.com Future research will undoubtedly focus on greener and more atom-economical approaches to synthesize compounds like 1-Benzamidobutan-2-yl benzoate (B1203000).

A primary avenue of investigation lies in the realm of biocatalysis . Enzymes, particularly lipases such as Candida antarctica lipase (B570770) B (CALB), have demonstrated remarkable efficacy in catalyzing amidation and esterification reactions under mild conditions. nih.gov These enzymatic methods often proceed with high selectivity and can be conducted in environmentally benign solvents, offering a sustainable alternative to conventional synthesis. nih.govnih.gov The development of robust enzyme systems for the stereoselective synthesis of chiral amino esters from various precursors is an active area of research, with techniques like dual-enzyme cascades showing promise for producing enantiopure compounds. nih.govresearchgate.netmdpi.com The application of such biocatalytic strategies to the synthesis of 1-Benzamidobutan-2-yl benzoate from its constituent alcohol, amine, and carboxylic acids presents a compelling future direction.

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. Research into solvent-free and catalyst-free reaction conditions for amide bond formation has yielded promising results. tandfonline.comtandfonline.com For instance, methods utilizing enol esters as acyl donors under solvent-free conditions provide a clean and ecocompatible pathway to benzamides. tandfonline.comtandfonline.com Similarly, direct amidation in water, a green and abundant solvent, has been shown to be effective for a range of substrates without the need for metal catalysts or additives. researchgate.net Adapting these methodologies for the synthesis of this compound could significantly reduce the environmental impact of its production.

Another promising frontier is the use of novel catalytic systems that operate under milder conditions. This includes the development of organocatalysts and catalysts based on earth-abundant metals to replace more toxic and expensive heavy metals. sigmaaldrich.comresearchgate.netmdpi.comrsc.org For example, manganese-based pincer complexes have been shown to be effective for the direct amidation of esters with amines. mdpi.com

| Synthetic Strategy | Key Features | Potential Application to this compound |

| Biocatalysis | Use of enzymes (e.g., lipases), mild reaction conditions, high selectivity, green solvents. nih.govnih.gov | Stereoselective synthesis from precursors with reduced environmental impact. |

| Solvent-Free Synthesis | Avoids the use of organic solvents, reducing waste and potential for environmental contamination. tandfonline.comtandfonline.com | A cleaner production method with simplified purification. |

| Aqueous Synthesis | Utilizes water as a benign solvent, avoiding toxic and volatile organic compounds. researchgate.net | An environmentally friendly and potentially cost-effective synthetic route. |

| Novel Catalysis | Employs organocatalysts or earth-abundant metal catalysts, reducing reliance on precious or toxic metals. sigmaaldrich.commdpi.com | More sustainable and economical catalytic systems for amide and ester formation. |

In-depth Studies of Complex Reaction Mechanisms

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. For a molecule like this compound, which is typically formed through acylation reactions, several mechanistic questions remain.

The classic Schotten-Baumann reaction , which involves the acylation of an amine with an acid chloride in the presence of a base, is a likely route for the formation of the benzamide (B126) moiety. organic-chemistry.orgvedantu.com While the general mechanism is understood to involve nucleophilic attack of the amine on the acyl chloride, the precise role of the base and the influence of the biphasic reaction conditions on reaction kinetics and yield warrant further investigation, especially for substrates with multiple reactive sites. jk-sci.comiitk.ac.inbyjus.com

Similarly, the formation of the benzoate ester could be achieved through various methods, each with its own mechanistic intricacies. For instance, Friedel-Crafts acylation offers a pathway to related ketone structures, and detailed kinetic modeling of such reactions over solid acid catalysts like zeolites is an active area of research. researchgate.netbeilstein-journals.org Understanding the influence of catalyst structure and acidity on reaction rates and selectivity is crucial for designing more efficient catalysts.

Modern analytical techniques, such as in-situ NMR spectroscopy, coupled with computational methods like Density Functional Theory (DFT), can provide unprecedented insight into reaction intermediates and transition states. dur.ac.uk Such studies can help to elucidate the operative pathways in direct amidation reactions, for example, by distinguishing between pathways involving salt formation versus those proceeding through neutral hydrogen-bonded species. dur.ac.uk Applying these combined experimental and computational approaches to the synthesis of this compound would provide a detailed mechanistic picture, paving the way for more rational reaction optimization.

Discovery of Novel Reactivities and Transformations

Beyond its synthesis, the inherent functionalities of this compound—an amide, an ester, and a chiral backbone—suggest a rich landscape for exploring novel reactivities and transformations.

The amide and ester groups themselves can be targets for further chemical modification. Recent advances in catalysis have enabled transformations that were previously challenging. For example, photoredox catalysis has emerged as a powerful tool for a variety of reactions, including the stereoselective synthesis of unnatural α-amino acid derivatives and the direct C-H amidation of heterocycles. rsc.orgacs.org Investigating the potential for photocatalytic modifications of the this compound scaffold could lead to the discovery of new derivatives with unique properties.

Organocatalysis also offers a fertile ground for discovering new transformations. Chiral organocatalysts have been successfully employed in the asymmetric synthesis of complex molecules, including those with axial chirality. acs.orgnih.govnih.gov The chiral backbone of this compound could potentially serve as a scaffold for the development of new organocatalysts, or it could be a substrate for organocatalytic transformations that introduce additional stereocenters with high control.

Furthermore, the development of new catalytic methods for amide and ester bond formation continues to be a vibrant area of research. This includes the use of low-cost and readily available catalysts, such as ferric(III) chloride, for the transformation of benzyl (B1604629) esters into other esters and amides under mild conditions. researchgate.netrsc.org Exploring the applicability of these and other emerging catalytic systems to this compound and its analogs could unlock new synthetic pathways and expand the chemical space accessible from this scaffold.

Exploration of Additional Non-Prohibited Academic Applications

The structural motifs present in this compound are found in a wide range of molecules with important applications, suggesting that this compound and its derivatives could be valuable tools in various academic disciplines.

In medicinal chemistry , amino acid derivatives are fundamental building blocks for the synthesis of peptides, peptidomimetics, and other bioactive molecules. nih.govrsc.orgacs.orgnih.gov The introduction of amino acid moieties into natural products has been shown to improve their solubility and biological activity. nih.gov Given its amino acid-like core, this compound could serve as a precursor to novel, non-canonical amino acids or as a scaffold for the development of new therapeutic agents. nih.govacs.org

In materials science , amino acid-based esters have found applications in cosmetics and other formulations due to their unique properties as polar materials that can act as both oils and surfactants. researchgate.net For instance, N-lauroyl glutamic acid sterol esters exhibit similarities to intercellular lipids and are used in skin and hair care products. researchgate.net The specific combination of a benzamide and a benzoate ester in this compound may impart interesting self-assembly or interfacial properties, making it a candidate for investigation in the development of new soft materials.

The benzamido group is also a common feature in organocatalysis , where it can participate in hydrogen bonding and other non-covalent interactions to control the stereochemical outcome of reactions. nih.gov The potential for this compound and its derivatives to act as chiral ligands or organocatalysts is an intriguing area for future exploration.

Computational Guidance for Future Experimental Investigations

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that can guide and accelerate experimental work. For a molecule like this compound, computational modeling can play a significant role in several key areas.

Density Functional Theory (DFT) calculations can be employed to investigate the thermodynamics and kinetics of different synthetic routes, helping to identify the most promising pathways before they are attempted in the lab. dur.ac.uk Computational studies can also be used to elucidate complex reaction mechanisms by mapping out potential energy surfaces and identifying transition states. acs.orgacs.orgnih.gov For example, DFT calculations have been used to understand the role of Brønsted acidity in acylation reactions and to probe the mechanism of manganese-catalyzed amidation. mdpi.comacs.org

Furthermore, computational modeling can be used to predict the properties and reactivity of new molecules. By calculating properties such as molecular orbital energies, charge distributions, and conformational preferences, researchers can gain a better understanding of the electronic and steric factors that govern the behavior of this compound and its derivatives. nih.gov This information can be used to predict their potential as catalysts, their interactions with biological targets, or their suitability for specific material applications.

Molecular dynamics simulations can also be employed to study the behavior of these molecules in different environments, such as in solution or at interfaces. begellhouse.comresearchgate.net This can provide valuable information for the design of new catalysts and materials. The use of computational tools to screen potential zeolite catalysts for acylation reactions is a prime example of how simulation can guide experimental work. begellhouse.com

| Computational Method | Application to this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reaction outcomes, understanding catalyst performance. dur.ac.ukacs.org |

| Molecular Dynamics (MD) | Simulating behavior in different environments (e.g., solvents), studying conformational dynamics. begellhouse.comresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions and interactions with biological macromolecules. |

| Virtual Screening | Predicting potential biological activities or material properties of derivatives. |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Benzamidobutan-2-yl benzoate, and how can by-product formation be minimized?

To synthesize this compound, researchers often employ esterification and amidation reactions. A key strategy involves using anhydrous conditions and controlled stoichiometry to reduce side reactions like hydrolysis or dimerization. For example, sodium alkoxide catalysts (e.g., sodium benzoxide) can enhance reaction efficiency in ester formation, as demonstrated in analogous benzoate syntheses . Purification via recrystallization or column chromatography is critical to isolate the target compound from by-products such as unreacted benzyl alcohol or residual acids.

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the molecular structure, particularly the benzamide and ester functional groups. X-ray crystallography provides definitive proof of stereochemistry and molecular conformation. Tools like WinGX and SHELXL are recommended for crystallographic data processing and refinement . Mass spectrometry (HRMS or ESI-MS) further validates molecular weight and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound in the laboratory?

Due to its potential irritancy (based on analogous benzoate compounds), researchers must wear impervious gloves, lab coats, and chemical safety goggles. Work areas should have eyewash stations and quick-drench facilities. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in the X-ray structure of this compound?

Disorder in crystal structures often arises from flexible substituents (e.g., the butan-2-yl chain). Using SHELXL’s PART and AFIX commands, researchers can model anisotropic displacement parameters for overlapping atoms. High-resolution data (≤1.0 Å) and iterative refinement cycles improve accuracy. Twinning or pseudo-symmetry should be evaluated via PLATON’s TwinRotMat or ROTAX routines .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

Design a kinetic study with controlled variables:

- pH range: 2–12 (using buffer systems).

- Temperature: 25°C–60°C (thermal stability).

- Analytical tools: HPLC or LC-MS to monitor degradation products.

Refer to benzoate degradation studies (e.g., acetate inhibition thresholds in microbial systems) to model stability limits .

Table 1: Example Stability Study Parameters

| Condition | Range | Monitoring Interval |

|---|---|---|

| pH | 2, 7, 12 | 0, 24, 48, 72 hours |

| Temperature (°C) | 25, 37, 50, 60 | 0, 12, 24 hours |

| Light exposure | Dark vs. UV/Vis light | 0, 48 hours |

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) can simulate interactions with target enzymes, such as hydrolases or proteases. QSAR models trained on benzamide/benzoate derivatives may predict pharmacokinetic properties (e.g., logP, bioavailability). Density Functional Theory (DFT) calculations (using Gaussian or ORCA) analyze electronic properties influencing reactivity .

Q. What strategies mitigate contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR (solution state) and X-ray (solid state) data often stem from conformational flexibility. Use variable-temperature NMR to detect dynamic processes. Compare DFT-optimized gas-phase structures with crystallographic data to identify steric or electronic effects. Tools like Mercury (CCDC) visualize packing interactions influencing solid-state conformations .

Methodological Notes

- Data Contradiction Analysis: Cross-validate results using multiple techniques (e.g., IR spectroscopy for functional groups, SC-XRD for spatial arrangement).

- High-Throughput Crystallization: Employ microbatch or vapor diffusion methods with varying solvents to obtain diffraction-quality crystals.

- Ethical Compliance: For biological assays, ensure protocols align with institutional review boards (IRB) for human/animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.